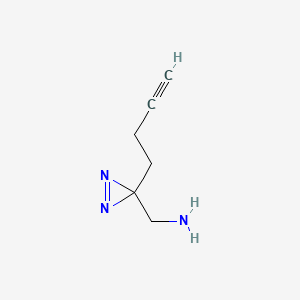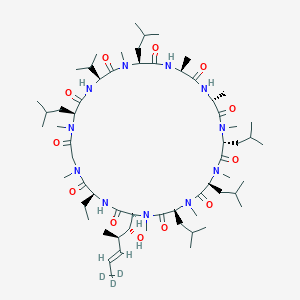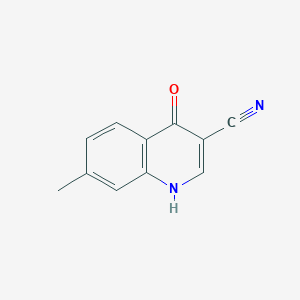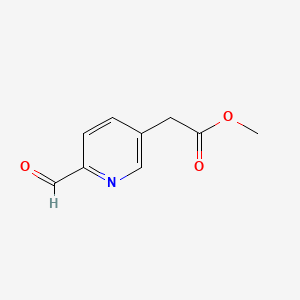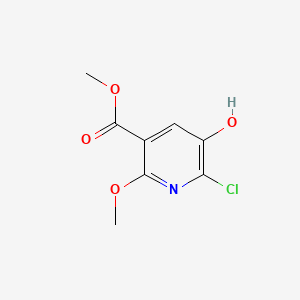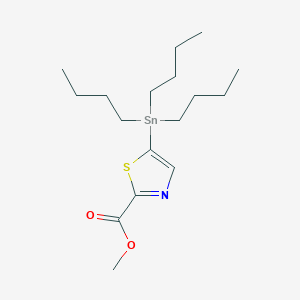
Methyl 5-(tributylstannyl)thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tributylstannyl)thiazole-2-carboxylate: is an organotin compound with the molecular formula C17H31NO2SSn . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tributylstannyl)thiazole-2-carboxylate typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 5-bromo-2-methylthiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the stannylation process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(tributylstannyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Electrophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed:
Substituted Thiazoles: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives. It is also employed in Stille coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in catalysis and material science .
Mécanisme D'action
The mechanism of action of Methyl 5-(tributylstannyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it can interact with enzymes and receptors , potentially inhibiting or activating specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Uniqueness: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is unique due to its carboxylate functional group , which enhances its reactivity and allows for a broader range of chemical transformations. This makes it more versatile compared to other similar compounds that lack this functional group .
Propriétés
Formule moléculaire |
C17H31NO2SSn |
|---|---|
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
methyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
JHKVNLPHUFCMGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


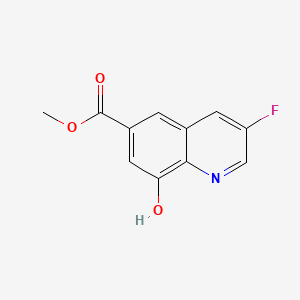
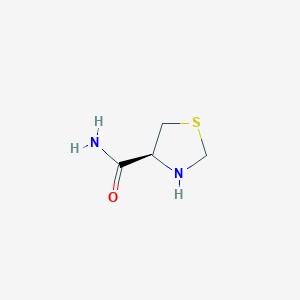
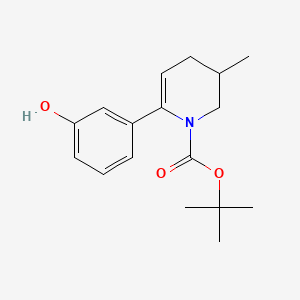
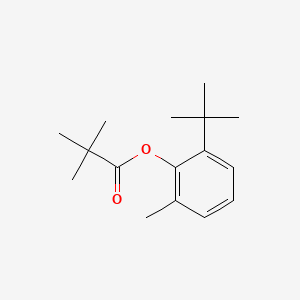
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
